molecular formula C22H19N3O6 B2922624 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 955242-07-6

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2922624
CAS No.: 955242-07-6
M. Wt: 421.409
InChI Key: GCHBWWIXSSRXLP-UHFFFAOYSA-N
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Description

N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 2-oxooxazolidinone core, and a 2-methylindole moiety linked via an acetamide bridge. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability, while the oxazolidinone scaffold contributes to conformational rigidity, which may improve binding specificity .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-12-19(15-4-2-3-5-16(15)24-12)20(26)21(27)23-9-14-10-25(22(28)31-14)13-6-7-17-18(8-13)30-11-29-17/h2-8,14,24H,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHBWWIXSSRXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3CN(C(=O)O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzo[d][1,3]dioxole moiety, an oxazolidinone structure, and an indole derivative. Its molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4}, with a molecular weight of 342.36 g/mol. The presence of multiple functional groups suggests a potential for diverse biological interactions.

Anticancer Activity

Research indicates that compounds containing both oxazolidinone and indole structures exhibit significant anticancer properties. For instance, similar oxazolidinones have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study found that derivatives of oxazolidinones demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .

Antimicrobial Properties

Compounds with a benzo[d][1,3]dioxole structure have been reported to possess antimicrobial activity. Specifically, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain benzodioxole derivatives inhibited the growth of resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Neuroprotective Effects

The indole component in this compound suggests potential neuroprotective effects. Indole derivatives have been linked to neuroprotection in models of neurodegenerative diseases. For example, studies have shown that indole-based compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzo[d][1,3]dioxole and indole components can significantly influence potency and selectivity:

ComponentModificationEffect on Activity
Benzo[d][1,3]dioxoleSubstitution at C-5Increased antimicrobial activity
IndoleMethylation at C-2Enhanced neuroprotective properties
OxazolidinoneVariation in substituentsAltered anticancer efficacy

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested against breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 μM after 48 hours .
  • Antimicrobial Study : In a study evaluating various benzodioxole derivatives, one compound showed significant antibacterial activity against MRSA with an MIC of 20 μg/mL, demonstrating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents logP* Biological Relevance Reference
Target Compound Oxazolidinone Benzo[d][1,3]dioxole, 2-methylindole N/A Hypothesized enzyme inhibition
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole-indolinone Fluoro-isoxazole, methylisoxazole 6.554 Not specified
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide Acetamide Benzo[d][1,3]dioxole, benzylsulfonyl-indole N/A Probable kinase modulation
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinedione Benzo[d][1,3]dioxole, chloroacetamide N/A PPAR-γ agonist candidate
2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide Indole-acetamide Methoxyindole, dimethylamide N/A Serotonin receptor ligand

*logP values are reported where available.

Heterocyclic Core Variations

  • Oxazolidinone vs. Thiazolidinedione: The target compound’s oxazolidinone core (five-membered ring with O and N) contrasts with thiazolidinedione derivatives (e.g., ), which contain sulfur and are associated with peroxisome proliferator-activated receptor (PPAR-γ) agonism . The oxazolidinone’s rigidity may favor selectivity for bacterial RNA polymerase (as seen in linezolid analogues) or other enzymatic targets .
  • Isoxazole-Indolinone Hybrids: Compounds in feature isoxazole and indolinone motifs, which are structurally distinct from the target’s oxazolidinone-indole system. The fluoroisoxazole substituent in enhances lipophilicity (logP = 6.554), suggesting improved membrane permeability compared to the target compound’s polar oxazolidinone .

Substituent Effects on Bioactivity

  • Benzo[d][1,3]dioxole vs. Methoxyindole : The benzo[d][1,3]dioxole group in the target compound and , and 13 is associated with reduced oxidative metabolism, prolonging half-life. In contrast, 5-methoxyindole derivatives () may exhibit stronger π-π stacking interactions with aromatic residues in target proteins .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is unreported, but analogues with benzo[d][1,3]dioxole (e.g., ) typically exhibit logP values >5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
  • Molecular Weight : At ~450–500 g/mol (estimated), the target compound may face challenges in oral bioavailability compared to smaller analogues like (MW ~260 g/mol) .

Q & A

Q. How to reconcile discrepancies in reported bioactivity of analogous N-acylcarbazoles?

  • Variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches may explain contradictions. ’s purity standards (TLC monitoring, recrystallization) and ’s statistical rigor in optimization are models for reproducibility .

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